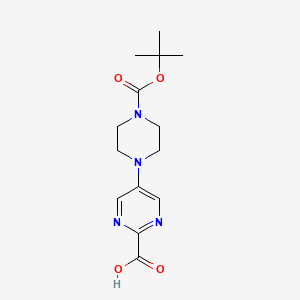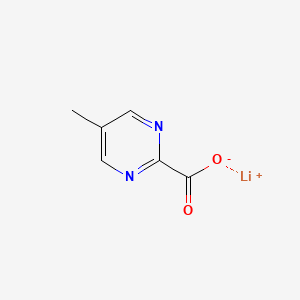
Lithium(1+)5-methylpyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)5-methylpyrimidine-2-carboxylate is a chemical compound that combines lithium ions with a derivative of pyrimidine, specifically 5-methylpyrimidine-2-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)5-methylpyrimidine-2-carboxylate typically involves the reaction of lithium hydroxide or lithium carbonate with 5-methylpyrimidine-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)5-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Lithium(1+)5-methylpyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Lithium(1+)5-methylpyrimidine-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. It may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium(1+)5-methylpyrimidine-2-carboxylate include other lithium salts of pyrimidine derivatives, such as:
- Lithium(1+)5-fluoropyrimidine-2-carboxylate
- Lithium(1+)5-chloropyrimidine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features and the presence of the methyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C6H5LiN2O2 |
|---|---|
Molecular Weight |
144.1 g/mol |
IUPAC Name |
lithium;5-methylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O2.Li/c1-4-2-7-5(6(9)10)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
REXWSNNEQFJLHT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CN=C(N=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


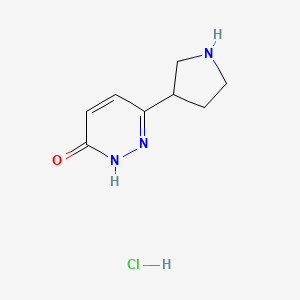
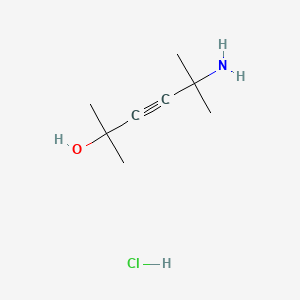
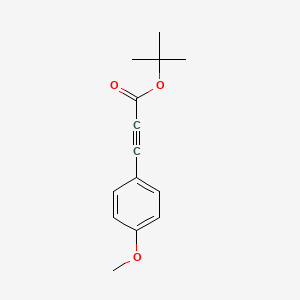
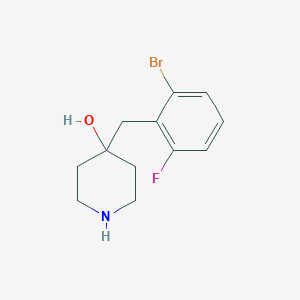
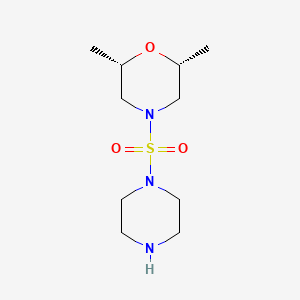
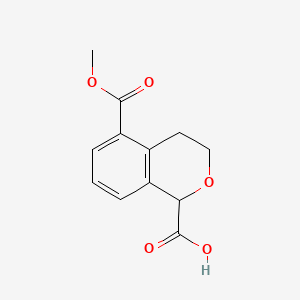
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
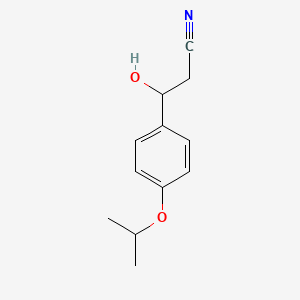
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
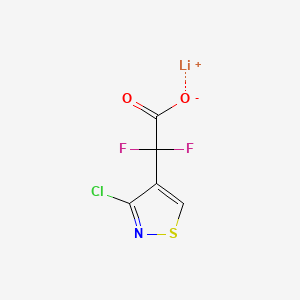
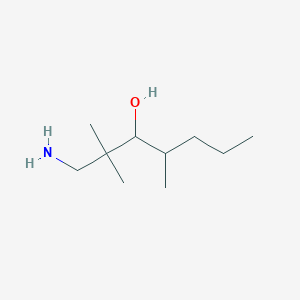
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
